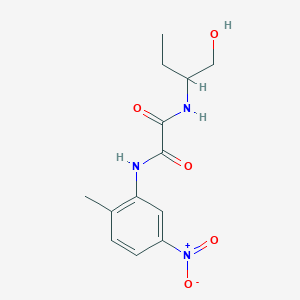

N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N'-(1-hydroxybutan-2-yl)-N-(2-methyl-5-nitrophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c1-3-9(7-17)14-12(18)13(19)15-11-6-10(16(20)21)5-4-8(11)2/h4-6,9,17H,3,7H2,1-2H3,(H,14,18)(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPVSCMXKAZAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amidation Using Oxalyl Chloride

The most widely reported method involves reacting 2-methyl-5-nitroaniline with oxalyl chloride to form an intermediate monoamide chloride, followed by coupling with 1-hydroxybutan-2-amine.

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| 2-Methyl-5-nitroaniline | 1.0 equiv | Primary amine |

| Oxalyl chloride | 1.1 equiv | Electrophile |

| Dichloromethane | 10 mL/g | Solvent |

| Pyridine | 2.2 equiv | Base |

| Temperature | 0–5°C | Control |

The intermediate monoamide chloride is isolated via filtration and reacted with 1-hydroxybutan-2-amine under similar conditions.

Yield Optimization

- Excess oxalyl chloride (1.1 equiv) ensures complete monoacylation.

- Low temperatures (0–5°C) minimize hydrolysis of oxalyl chloride.

- Anhydrous solvents prevent side reactions with moisture.

Alternative Methods Using Ethyl Chloroglyoxylate

Ethyl chloroglyoxylate (ClC(O)CO₂Et) offers a milder alternative to oxalyl chloride, particularly for acid-sensitive substrates.

Two-Step Esterification-Amidation

Ester Formation :

Ethyl chloroglyoxylate + 2-methyl-5-nitroaniline → Ethyl [2-methyl-5-nitrophenyl]oxalamateConducted in tetrahydrofuran (THF) with triethylamine at 0°C.

Amide Formation :

The ester intermediate reacts with 1-hydroxybutan-2-amine in ethanol under reflux, facilitated by catalytic sodium ethoxide.

Advantages

- Ethyl chloroglyoxylate’s lower reactivity reduces over-acylation risks.

- Ester intermediates are more stable than acid chlorides, enabling easier purification.

Protecting Group Strategies

The hydroxyl group in 1-hydroxybutan-2-amine may necessitate protection during synthesis.

tert-Butyldimethylsilyl (TBS) Protection

- Protection:

1-Hydroxybutan-2-amine + TBSCl → TBS-protected amine - Coupling: React with monoamide chloride intermediate.

- Deprotection: Use tetrabutylammonium fluoride (TBAF) in THF.

Impact on Yield

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.35–1.45 | m | 2H | CH₂CH₂CH₃ (butan-2-yl) |

| 2.45 | s | 3H | Ar–CH₃ (2-methyl) |

| 3.60–3.70 | m | 1H | CH(OH) |

| 8.10 | d (J=8.8 Hz) | 1H | Aromatic H-3 |

| 8.65 | dd (J=8.8, 2.7 Hz) | 1H | Aromatic H-4 |

| 8.85 | d (J=2.2 Hz) | 1H | Aromatic H-6 |

¹³C NMR (DMSO-d₆, 100 MHz)

Mass Spectrometry (MS)

- ESI-MS : m/z 296.2 [M+H]⁺ (calc. 295.29).

- Fragmentation peaks at m/z 178.1 (C₇H₇N₂O₃⁺) and 118.0 (C₄H₈NO⁺) confirm the oxalamide backbone.

Challenges and Mitigation Strategies

Nitro Group Reactivity

The electron-withdrawing nitro group reduces the nucleophilicity of 2-methyl-5-nitroaniline, necessitating:

Hydroxyl Group Side Reactions

Unprotected 1-hydroxybutan-2-amine may undergo esterification or oxidation. Mitigation includes:

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties

Research indicates that N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's and Parkinson's diseases.

Mechanisms of Action:

- Cell Viability Assays: The compound has shown improved survival rates in neuronal cell cultures subjected to oxidative stress.

- Apoptosis Markers: Significant reductions in markers of apoptosis (e.g., caspase activation) have been observed, suggesting a protective mechanism against cell death.

Case Study:

A study involving the treatment of SH-SY5Y neuroblastoma cells with this compound revealed a dose-dependent increase in cell viability under oxidative stress conditions, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. Preliminary studies suggest that it can inhibit the growth of pathogens, making it a promising candidate for developing new antimicrobial agents.

Experimental Procedures:

- Disc Diffusion Method: This method was employed to assess the antibacterial activity against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC): Determined to evaluate the effectiveness of the compound in inhibiting bacterial growth.

Results:

The compound demonstrated significant antimicrobial activity with MIC values comparable to established antibiotics, indicating its potential use in clinical settings.

Materials Science

This compound has also found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).

Application Summary:

The compound is utilized as a component in the fabrication of OLEDs due to its favorable electronic properties and stability.

Methods and Experimental Procedures:

- Device Fabrication: The compound is incorporated into the active layer of OLEDs.

- Performance Testing: The performance of devices is evaluated through electroluminescence measurements and stability tests.

Outcomes:

Devices incorporating this compound exhibit enhanced brightness and efficiency compared to those without it, highlighting its potential in advanced display technologies.

Agricultural Chemistry

In agricultural chemistry, this compound has been studied for its potential as a pesticide or herbicide.

Application Summary:

The compound's efficacy against specific pests and weeds has been assessed through field trials.

Methods:

- Field Trials: Conducted to evaluate the effectiveness of the compound in real agricultural settings.

- Efficacy Measurements: Crop yield and pest control efficacy are measured post-treatment.

Results:

Field studies indicate that the compound significantly reduces pest populations while promoting healthy crop growth, suggesting its viability as an environmentally friendly agricultural solution.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of enzyme-catalyzed reactions and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Thermodynamic and Hydrogen Bonding Properties

Oxalamides are known for their HB dynamics, which dictate their solubility and aggregation behavior. Comparative thermodynamic data from calorimetric studies highlight key differences between the target compound and structural analogs:

The target compound exhibits stronger three-centered HB due to its hydroxyl and nitro groups, resulting in higher ΔH° and ΔS° values compared to analogs lacking such interactions. This enhances its stability in polar solvents but reduces solubility in nonpolar media .

Structural and Functional Group Variations

Key structural differences among oxalamides influence their properties:

| Compound Name | N1 Substituent | N2 Substituent | Functional Impact |

|---|---|---|---|

| Target Compound | 1-Hydroxybutan-2-yl | 2-Methyl-5-Nitrophenyl | Enhanced HB, polar solubility |

| S336 (Umami Agonist) | 2,4-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Receptor binding, flavor enhancement |

| BNM-III-170 (Antiviral) | 4-Chloro-3-Fluorophenyl | Guanidine-modified indane | Protein interaction, antiviral activity |

| N1,N2-bis(2-Nitrophenyl)Oxalamide | 2-Nitrophenyl | 2-Nitrophenyl | Weak HB, baseline thermodynamic behavior |

The target compound’s hydroxyl and nitro groups distinguish it from analogs with methoxy, pyridyl, or halogenated substituents, emphasizing its unique balance of polarity and HB capacity .

Biological Activity

N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-methyl-5-nitroaniline with oxalyl chloride, followed by reaction with 1-hydroxybutan-2-amine. The reaction is performed under controlled conditions to ensure stability and yield. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, effectively blocking their activity. This inhibition can disrupt cellular processes and metabolic pathways, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The compound's activity was comparable to that of standard antibiotics such as ampicillin and isoniazid .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. In vivo studies demonstrated that it could reduce inflammation markers in animal models, suggesting its utility in treating inflammatory diseases. The exact pathways through which it exerts these effects are still under investigation but may involve modulation of cytokine production and inhibition of pro-inflammatory enzymes .

Table 1: Summary of Biological Activities

Detailed Research Findings

A study published in 2019 evaluated the bioactivity of related compounds in the same class and found that modifications in structure significantly influenced their antimicrobial efficacy. The study utilized a range of assays to determine the minimum inhibitory concentrations (MIC) against various pathogens, highlighting the importance of functional groups in determining biological activity .

Another investigation focused on the cytotoxic effects of similar compounds on human monocytic leukemia THP-1 cell lines. The results indicated that derivatives with specific substitutions exhibited lower cytotoxicity while maintaining antimicrobial properties, suggesting a favorable therapeutic window for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Prepare intermediates via coupling reactions between substituted amines and oxalyl chloride derivatives under inert atmospheres (e.g., nitrogen) to prevent hydrolysis .

- Step 2 : Optimize coupling using solvents like dichloromethane (DCM) or dimethylformamide (DMF) with bases (e.g., triethylamine) to neutralize HCl byproducts .

- Step 3 : Purify via column chromatography or recrystallization. Monitor reaction progress using TLC or HPLC .

- Key Data : Typical yields for analogous oxalamides range from 30% to 55%, contingent on steric hindrance and purification efficiency .

Q. How should researchers validate the structural integrity and purity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton and carbon environments. For example, nitrophenyl protons resonate at δ 7.2–8.5 ppm, while hydroxybutan-2-yl protons appear at δ 1.2–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z) .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) near 1650–1750 cm and nitro group (NO) peaks at 1500–1350 cm .

Q. What preliminary biological assays are suitable for screening this compound?

- Assay Design :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare with structurally related oxalamides showing IC values of 5–20 µM .

- Antimicrobial Screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

- Dose-Response Curves : Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) .

Advanced Research Questions

Q. How can conflicting spectroscopic data between studies be resolved?

- Troubleshooting :

- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., nitrophenyl-substituted oxalamides in ).

- Orthogonal Techniques : Confirm stereochemistry via X-ray crystallography or circular dichroism (CD) if chiral centers exist .

- Solvent Effects : Note solvent-dependent shifts (e.g., DMSO vs. CDCl) and report deuterated solvents used .

Q. What strategies improve synthetic yield for sterically hindered derivatives of this compound?

- Optimization Approaches :

- Catalysis : Introduce palladium or copper catalysts for C–N coupling steps to reduce reaction time and improve regioselectivity .

- Microwave-Assisted Synthesis : Enhance reaction rates and yields (e.g., 20% increase in analogous reactions) .

- Protecting Groups : Temporarily block reactive hydroxy or amino groups during synthesis to minimize side reactions .

Q. How can computational methods predict the biological mechanism of action?

- In Silico Workflow :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like tubulin (anticancer) or HIV protease (antiviral). Validate with known co-crystallized ligands .

- QSAR Modeling : Corrogate substituent effects (e.g., nitro group position) with bioactivity data from analogs in .

- ADMET Prediction : Assess pharmacokinetics (e.g., logP, bioavailability) using SwissADME .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scale-Up Considerations :

- Chiral Resolution : Use chiral HPLC or enzymatic resolution for enantiomer separation. Note that asymmetric synthesis of hydroxybutan-2-yl groups may require chiral catalysts .

- Process Safety : Monitor exothermic reactions during nitro group introduction; use controlled temperature reactors .

- Batch Consistency : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar oxalamides?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or incubation times .

- Purity Issues : Impurities >5% can skew IC values. Re-test compounds with ≥95% purity (HPLC-validated) .

- Structural Nuances : Even minor substituent changes (e.g., 5-nitro vs. 3-nitro positions) drastically alter bioactivity .

Methodological Resources

- Spectral Libraries : PubChem () and literature data for oxalamides ().

- Synthetic Protocols : Multi-step procedures from .

- Biological Assay Guidelines : NIH/NCBI protocols for cytotoxicity and antimicrobial testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.